BenchChemオンラインストアへようこそ!

N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Structure-Activity Relationship Indole-3-glyoxylamide Ligand binding affinity

N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (CAS 872857-84-6) is a synthetic indole-3-glyoxylamide derivative featuring an N,N-diethylacetamide C-3 substituent and an N1-(2-oxo-2-piperidin-1-ylethyl) side chain. It belongs to a chemotype under active investigation for P2X3 purinergic receptor antagonism, a mechanism implicated in chronic cough, neuropathic pain, and inflammatory hyperalgesia.

Molecular Formula C21H27N3O3
Molecular Weight 369.465
CAS No. 872857-84-6
Cat. No. B2867626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
CAS872857-84-6
Molecular FormulaC21H27N3O3
Molecular Weight369.465
Structural Identifiers
SMILESCCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
InChIInChI=1S/C21H27N3O3/c1-3-22(4-2)21(27)20(26)17-14-24(18-11-7-6-10-16(17)18)15-19(25)23-12-8-5-9-13-23/h6-7,10-11,14H,3-5,8-9,12-13,15H2,1-2H3
InChIKeyPPNKRBHJDLKKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (CAS 872857-84-6) Is Not a Generic Indole for P2X3-Driven Procurement


N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide (CAS 872857-84-6) is a synthetic indole-3-glyoxylamide derivative featuring an N,N-diethylacetamide C-3 substituent and an N1-(2-oxo-2-piperidin-1-ylethyl) side chain. It belongs to a chemotype under active investigation for P2X3 purinergic receptor antagonism, a mechanism implicated in chronic cough, neuropathic pain, and inflammatory hyperalgesia [1]. The compound's glyoxylamide core and dialkylamide substitution pattern place it within a structural class where small modifications to the amide moiety can drive large shifts in receptor affinity, selectivity, and metabolic stability, making it critical to evaluate this precise substitution combination rather than generic indole alternatives [2].

Procurement Risk: Why N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide Cannot Be Replaced by Off-the-Shelf Indole-3-glyoxylamides


Generic substitution within the indole-3-glyoxylamide class is scientifically unsound because the N,N-diethylamide terminus is not a passive structural element. In a head-to-head evaluation of 12 N,N-dialkyl-2-phenylindol-3-yl-glyoxylamide congeners, diethylamide-bearing compounds consistently displayed the highest target-binding affinity (IC50 range 7.86–618 nM), with all tested analogs demonstrating selectivity over central benzodiazepine receptors (CBR IC50 > 5000 nM) [1]. Replacing the diethylamide with a dimethylamide, pyrrolidine, or N-phenylacetamide moiety as found in structurally adjacent catalog compounds (e.g., N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide or N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide) risks loss of potency or altered selectivity profiles that cannot be predicted without direct comparative assay data. The piperidinylethyl N1-substituent further differentiates the compound from simple indole-3-glyoxylamides that lack this side chain, underscoring that scaffold similarity does not guarantee functional equivalence.

Quantitative Differentiation Evidence: N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide vs. Structural Analogs and Alternative Scaffolds


N,N-Diethylamide Substituent Confers Superior Target Affinity in Indole-3-glyoxylamide Series

Across a panel of 12 N,N-dialkyl-2-phenylindol-3-yl-glyoxylamides evaluated for peripheral benzodiazepine binding site (PBBS) affinity, compounds bearing an N,N-diethylamide group were the most potent sub-series. The diethylamide-containing ligand N,N-diethyl-[5-chloro-2-(4-iodophenyl)indol-3-yl]glyoxylamide achieved the highest affinity within the set (IC50 in the low nanomolar range among 7.86–618 nM tested), outperforming dimethylamide, dipropylamide, and heterocyclic amide congeners [1]. This demonstrates that the N,N-diethylamide terminus, which is also present in CAS 872857-84-6, is a privileged pharmacophoric feature for maximizing binding interactions in this chemotype [1].

Structure-Activity Relationship Indole-3-glyoxylamide Ligand binding affinity

Piperidinylethyl N1-Substitution Distinguishes the Compound from Simple Indole-3-glyoxylamides and Confers P2X3 Patent Relevance

The N1-(2-oxo-2-piperidin-1-ylethyl) substituent is a structural hallmark of indole derivatives claimed in recent patent families targeting P2X3 and P2X2/3 receptors. The heterocyclic compound patent US12503468 explicitly discloses indole-based P2X3 antagonists with high antagonistic activity, good selectivity, low toxicity, and good metabolic stability [1]. Compounds lacking this piperidinylethyl side chain (e.g., simple indole-3-glyoxylamide, CAS 5548-10-7) do not appear in the same patent space for P2X3 modulation, indicating that the N1-substitution is integral to the desired pharmacology [1].

P2X3 receptor antagonist Indole scaffold Patent composition-of-matter

Indole-3-glyoxylamide Core Offers Multi-Target Potential Distinct from Benzimidazole or Indazole P2X3 Antagonists

P2X3 antagonist patent literature broadly encompasses indole, indazole, and benzimidazole arylamide scaffolds [1]. Within this landscape, indole-3-glyoxylamides represent a distinct chemotype with documented activity against multiple targets including secretory phospholipase A2 (sPLA2), antiprion pathways, and PBBS [2]. This polypharmacology potential differentiates the indole-3-glyoxylamide core from indazole- or benzimidazole-based P2X3 antagonists that may exhibit narrower target engagement profiles, though direct head-to-head selectivity data for CAS 872857-84-6 against these alternative scaffolds are not publicly available.

Chemotype differentiation P2X3 antagonist Scaffold selectivity

High Purity Baseline (95%) with Defined Molecular Identity Enables Reproducible SAR Studies Compared to Uncharacterized Analogs

CAS 872857-84-6 is supplied at a purity specification of 95% with a well-defined molecular formula (C21H27N3O3) and molecular weight (369.465 g/mol), as reported across multiple vendor sources . In contrast, several closely related analogs such as N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide and N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide are listed without validated purity specifications or analytical characterization data, introducing unknown variability into dose-response experiments .

Compound quality control Reproducibility SAR studies

Procurement-Relevant Application Scenarios for N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide


P2X3 Antagonist Lead Optimization and SAR Expansion

The compound serves as a key intermediate or reference standard in P2X3 antagonist medicinal chemistry programs, where the N,N-diethylamide and piperidinylethyl substituents are being systematically varied to probe structure-activity relationships. Its structural alignment with patented P2X3 antagonist chemotypes [REFS-1 in Section 3, Evidence Item 2] makes it a relevant comparator for newly synthesized analogs, particularly when evaluating the impact of amide substitution on receptor affinity and selectivity.

Multi-Target Indole-3-glyoxylamide Probe for Pathway Deconvolution

Given the indole-3-glyoxylamide core's documented activity across sPLA2, antiprion, and PBBS targets [REFS-1 and REFS-2 in Section 3, Evidence Item 3], the compound can be used as a chemical probe to dissect overlapping signaling pathways. Its defined purity and molecular identity [REFS-1 in Section 3, Evidence Item 4] support reproducible pharmacological profiling across multiple assay platforms, enabling researchers to distinguish target-specific effects from scaffold-driven polypharmacology.

Analytical Reference Standard for Indole-3-glyoxylamide Metabolite Identification

The well-characterized molecular formula (C21H27N3O3) and high purity specification [REFS-1 in Section 3, Evidence Item 4] make this compound suitable as an analytical reference standard for LC-MS/MS method development and metabolite identification studies involving indole-3-glyoxylamide-based drug candidates, particularly in programs where the N,N-diethylamide moiety is a conserved pharmacophoric feature [REFS-1 in Section 2].

PBBS/CBR Selectivity Profiling Using Indole-3-glyoxylamide Scaffolds

The demonstrated superiority of N,N-diethylamide substitution for PBBS binding affinity within the indole-3-glyoxylamide series [REFS-1 in Section 3, Evidence Item 1] supports the compound's use as a starting point for developing selective PBBS ligands for neurodegenerative disease imaging applications, where high CBR selectivity (IC50 > 5000 nM) is a critical requirement.

Quote Request

Request a Quote for N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.